Ethyl 2-chloroacetoacetate

Overview

Description

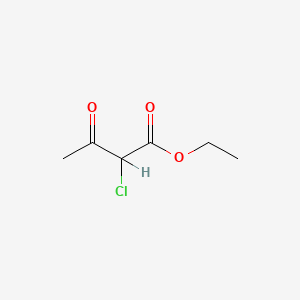

Ethyl 2-chloroacetoacetate is an organic compound with the molecular formula C6H9ClO3. It is a clear yellow liquid known for its applications in organic synthesis, particularly as an intermediate in the production of pharmaceuticals and agrochemicals . This compound is characterized by its chlorine and acetoacetate functional groups, making it a valuable building block in the synthesis of various complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-chloroacetoacetate can be synthesized through the condensation reaction of ethyl acetoacetate and thionyl chloride. The reaction is typically carried out in the presence of a solvent, with the dosage ratio of ethyl acetoacetate, thionyl chloride, and solvent being 1:1.37~2.75:2.31~4.62 by mass. The reaction temperature ranges from 75 to 95°C, and the reaction time is between 5.5 to 9 hours .

Industrial Production Methods: In industrial settings, the preparation method involves adding ethyl acetoacetate into a reactor, cooling it to (-5)-10°C, and then dropwise adding sulfonyl chloride. The mixture is then slowly raised to 20-25°C and allowed to react for 4 hours. After the reaction, the pressure is reduced, and the residual acidic gas is removed by vacuumizing. The final product is obtained by distilling the residues at reduced pressure .

Chemical Reactions Analysis

Substitution Reactions

Ethyl 2-chloroacetoacetate undergoes nucleophilic substitution due to the electrophilic chlorine atom adjacent to the carbonyl group. Key examples include:

-

Reaction with Thiosemicarbazones :

This reaction generates heterocyclic thiophene derivatives with non-steroidal anti-inflammatory (NSAID) activity . The substitution involves the displacement of the chlorine atom by thiosemicarbazone ligands, forming biologically active compounds. -

Reaction with 2-(Alkylamino) Alcohols :

In the presence of sodium alkoxides, this compound reacts unexpectedly to form 2-methyloxazolidine rings . This cyclization occurs via nucleophilic attack by the amino alcohol on the carbonyl carbon, followed by ring closure.

Reduction Reactions

The compound also participates in reductive dechlorination processes:

-

Biocatalytic Reduction :

Saccharomyces cerevisiae catalyzes the reductive removal of the chlorine atom, yielding ethyl acetoacetate . This biotransformation highlights the compound’s role in enzymatic dehalogenation pathways.

Analytical Detection

Gas chromatography (GC) with flame ionization detection (FID) is employed to quantify this compound in mixtures. Typical GC conditions include:

-

Column : SE-54 (30 m × 0.25 mm × 0.25 μm).

-

Temperature Programming : 90°C (initial), 30°C/min heating rate, 160°C (final) .

Biochemical Interactions

While the focus is on chemical reactivity, the compound’s biochemical effects are notable:

-

Enzyme Inhibition : Binds to nucleotide synthesis enzymes, affecting DNA replication.

-

Cellular Signaling : Modulates gene expression and metabolic pathways in exposed cells.

Scientific Research Applications

Ethyl 2-chloroacetoacetate is a versatile chlorinated organic compound with significant applications in the pharmaceutical and agrochemical industries . It is utilized as a building block, intermediate, and functional additive in various chemical syntheses .

Scientific Research Applications

Pharmaceutical Industry: this compound is a valuable building block and intermediate in synthesizing various drug molecules, including active pharmaceutical ingredients (APIs) and pharmaceutical intermediates . Its high reactivity and ability to undergo selective chlorination reactions make it a versatile synthetic precursor for pharmaceutical chemists in developing complex drug formulations . It is particularly useful in synthesizing APIs for therapeutic areas such as cardiovascular, respiratory, and neurological disorders . The growing demand for innovative drug therapies and the increasing focus on specialty and fine chemicals in the pharmaceutical industry have fueled the need for reliable chemical precursors like this compound .

Agrochemical Industry: this compound is also a major intermediate in synthesizing pesticides, herbicides, and other agrochemical products . Its unique chemical properties make it a valuable precursor in producing agrochemicals that improve crop yields, control pests and weeds, and enhance agricultural productivity . The increasing global population, the need for increased food production, and the emphasis on sustainable farming practices have contributed to the demand for agrochemicals, driving the market for this compound in this application segment .

Other Applications:

- This compound is used in innovative formulations across various chemical sectors .

- It plays a role in synthesizing potential anti-Candida agents .

Method for Detecting this compound

Gas chromatography can be used to detect this compound in ethyl 4-chloroacetoacetate . The method involves using a gas chromatograph with a flame ionization detector (FID) and specific gas chromatography conditions :

- Chromatographic column: SE-5 430m x 0.25mm x 0.25 μm

- Column box temperature: Initial temperature of 90 ± 5°C, a programming rate of 30 ± 5°C/min, and a final temperature of 160 ± 5°C

- Detection chamber temperature: 200 ± 5°C

- Temperature of vaporization chamber: 180 ± 5°C

- Carrier gas: Nitrogen with a flow rate of 33 ± 5ml/min

- Combustion gas: Hydrogen

- Combustion-supporting gas: Compressed air or oxygen

- Sample preparation: Direct injection of 0.1 to 0.15 μL

- Quantitative test: Area normalization method

The process includes switching on the gas chromatograph, adjusting gas flow, setting temperatures, heating, and igniting the flame. After the baseline stabilizes, the sample is injected, and the chromatogram is recorded. The content of this compound is then determined using the area normalization method .

Preparation Method of this compound

Mechanism of Action

Ethyl 2-chloroacetoacetate exerts its effects through its reactive functional groups. When it reacts with thiosemicarbazones, it forms heterocyclic substituted thiophene derivatives, which have non-steroidal anti-inflammatory activity . The exact molecular targets and pathways involved in these reactions are still under investigation, but the formation of these derivatives is a key aspect of its mechanism of action.

Comparison with Similar Compounds

- Ethyl acetoacetate

- Methyl 4-chloroacetoacetate

- Ethyl chloroacetate

Comparison: Ethyl 2-chloroacetoacetate is unique due to its chlorine and acetoacetate functional groups, which allow it to participate in specific reactions that other similar compounds may not. For example, its ability to form heterocyclic substituted thiophene derivatives with anti-inflammatory properties sets it apart from other acetoacetate derivatives .

Biological Activity

Ethyl 2-chloroacetoacetate is an important compound in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. This article focuses on its biological activity, including its antimicrobial, antidiabetic, and genotoxic properties. The compound's structure allows it to participate in various chemical reactions, making it a versatile building block in medicinal chemistry.

This compound is classified as a chloroacetoacetate derivative. Its chemical formula is CHClO, and it has a molecular weight of 162.56 g/mol. The presence of the chlorine atom enhances its electrophilicity, making it a useful precursor in various synthetic pathways.

Biological Activity Overview

The biological activities of this compound have been investigated across several studies, highlighting its potential applications in medicine and agriculture.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of this compound. It has been shown to exhibit activity against various bacterial and fungal strains.

- Mechanism of Action : The compound disrupts microbial cell membranes and inhibits essential metabolic processes, leading to cell death.

- Case Study : A study demonstrated that derivatives of this compound exhibited significant antifungal activity against Candida species, with minimum inhibitory concentrations (MIC) comparable to established antifungal agents .

| Compound | MIC (µg/mL) | MFC (µg/mL) |

|---|---|---|

| This compound | 7.81 | 15.62 |

Antidiabetic Potential

Research into the antidiabetic properties of this compound has shown promising results.

- Mechanism : The compound may enhance insulin sensitivity and reduce blood glucose levels through the modulation of glucose metabolism pathways.

- Case Study : In vitro studies indicated that certain derivatives had a notable effect on glucose uptake in muscle cells, suggesting their potential as antidiabetic agents .

Genotoxicity

This compound has been identified as a genotoxic impurity in pharmaceuticals such as nitrofurantoin.

- Study Findings : A method for detecting this compound as a genotoxic impurity was developed using gas chromatography, emphasizing the importance of monitoring this compound in drug formulations to ensure safety .

Structure-Activity Relationships (SAR)

The biological activities of this compound can be influenced by structural modifications. Studies have explored various derivatives to enhance specific activities:

- Electron-withdrawing Groups : Modifications that introduce electron-withdrawing groups at specific positions on the aromatic ring have been shown to improve antimicrobial potency .

- Thiazole Derivatives : Research into thiazole analogs containing this compound has revealed enhanced activity against Plasmodium falciparum, indicating potential applications in antimalarial drug development .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing ethyl 2-chloroacetoacetate in laboratory settings?

- This compound is synthesized via condensation reactions. A common method involves reacting thioformamide with this compound in 1,4-dioxane under heating (~60°C for 8 hours), followed by extraction and distillation . Alternative routes include reactions of aryldiazonium chlorides with this compound in methanol to form intermediates for heterocyclic compounds .

- Key steps : (1) Control reaction temperature to avoid decomposition; (2) Use anhydrous solvents (e.g., ethanol, dichloromethane) to minimize side reactions; (3) Purify via vacuum distillation (boiling point: 107–225.5°C depending on pressure) .

Q. How should researchers characterize this compound to confirm purity and structure?

- Nuclear Magnetic Resonance (NMR) : Analyze NMR peaks (e.g., triplet at δ 1.39 ppm for CH-CH, singlet at δ 2.79 ppm for CH-C=O) .

- Chromatography : Use GC-MS or HPLC to verify purity (>95%) and detect impurities .

- Physical properties : Measure density (1.19–1.2 g/cm³), refractive index (1.441–1.444), and melting point (-80°C) .

Q. What safety protocols are critical when handling this compound?

- Storage : Keep at -20°C in airtight containers; avoid exposure to moisture and oxidizing agents (e.g., peroxides, chlorates) .

- Handling : Use fume hoods, flame-resistant lab coats, and chemical-resistant gloves (e.g., nitrile). In case of skin contact, wash immediately with soap and water for ≥15 minutes .

- Emergency measures : For eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist .

Advanced Research Questions

Q. How is this compound employed in synthesizing bioactive heterocyclic compounds?

- Thiazole derivatives : React with thioformamide to form thiazole cores, key intermediates in HIV protease inhibitors and kinase inhibitors .

- Triazolopyrazinones : Condense with arylhydrazines to generate intermediates for antitumor and antimicrobial agents .

- Methodology : Optimize reaction conditions (e.g., KCO as a base in DMF/acetonitrile) to enhance yields (up to 78%) .

Q. How can researchers resolve contradictions in reported physical properties (e.g., boiling point)?

- Data validation : Use differential scanning calorimetry (DSC) to measure boiling points under controlled pressures. For example, literature reports vary (107°C at 14 mmHg vs. 225.5°C at 760 mmHg ).

- Reproducibility : Cross-check with standardized methods (e.g., ASTM D86 for distillation) and report experimental conditions (pressure, purity) .

Q. What role does this compound play in enzymatic kinetic studies?

- Substrate for reductases : Determine Michaelis-Menten parameters (K, V) by varying concentrations (1–250 mM) in reductive steady-state assays with NADH .

- Inhibition studies : Monitor resolvase activity inhibition by tracking synaptic complex formation using gel electrophoresis .

Q. How is computational chemistry applied to study reactions involving this compound?

- Molecular docking : Use AutoDock4 to simulate binding interactions in drug design (e.g., CD4-antagonist development) .

- Reaction mechanism modeling : Employ DFT calculations to explore catalytic pathways in KCO-mediated domino reactions (e.g., Michael alkylation) .

Q. Data Contradiction Analysis

Q. Key Applications in Research

Properties

IUPAC Name |

ethyl 2-chloro-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClO3/c1-3-10-6(9)5(7)4(2)8/h5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDULEYWUGKOCMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3049330 | |

| Record name | Ethyl 2-chloroacetoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3049330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | Ethyl 2-chloroacetoacetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20698 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.22 [mmHg] | |

| Record name | Ethyl 2-chloroacetoacetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20698 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

609-15-4 | |

| Record name | Ethyl 2-chloroacetoacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=609-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | A 21960 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000609154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2-chloroacetoacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78426 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid, 2-chloro-3-oxo-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl 2-chloroacetoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3049330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-chloroacetoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.256 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 2-CHLOROACETOACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A9GFN94N9A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.